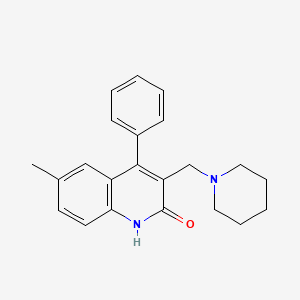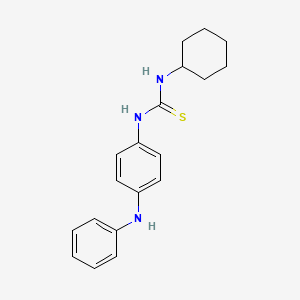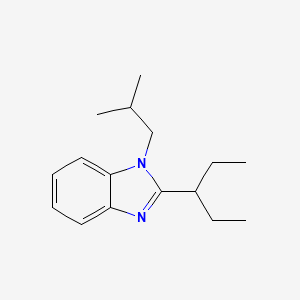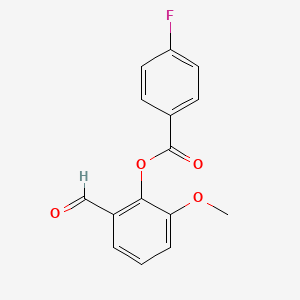
N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves intricate chemical reactions. For example, the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with specific reagents in tetrahydrofuran at room temperature has been detailed, showcasing the complexity and precision required in synthesizing such compounds (Huang et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques like X-ray single crystal diffraction, which provides insights into the atomic and molecular arrangement, critical for understanding the chemical behavior and reactivity of the compound. For instance, certain compounds synthesized in related studies have been analyzed to reveal their triclinic crystal structure and specific crystallographic parameters (Huang et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide often result in the formation of complex structures with diverse chemical properties. These reactions and the resultant properties are crucial for potential applications in various fields, excluding those related to pharmacology, which are not covered in this analysis.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a significant role in determining the usability and handling of these compounds. Detailed studies on related compounds provide insights into these aspects, facilitating their application in scientific research (Noshi, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Methods : The compound 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, structurally related to the specified chemical, was synthesized through a specific reaction process. Its structure was determined using X-ray single crystal diffraction, demonstrating the utility of these compounds in crystallography and molecular design (Huang Ming-zhi et al., 2005).
Crystal Structure Analysis : The crystal structure of another related compound, dimethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]-2-butenedioate, was analyzed to reveal its monoclinic space group, contributing to our understanding of molecular structures and interactions in similar compounds (L. Youseftabar-Miri et al., 2007).
Medical Research and Drug Development
Genotoxicity Assessment in Drug Candidates : Compounds structurally related to N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide were assessed for genotoxicity as potential drug candidates for treating sickle cell disease. The micronucleus test using mouse peripheral blood was utilized for this evaluation, demonstrating the potential of these compounds in developing safer drugs (J. D. dos Santos et al., 2011).
Antitumor Properties : Research into isoindolylalkylphosphonium salts, which include the structural motif of the specified chemical, showed significant antitumor activity. This highlights the potential application of these compounds in cancer treatment (R. Dubois et al., 1978).
Mutagenicity in Sickle Cell Disease Drug Development : Similar compounds were evaluated for mutagenicity using Salmonella/Microsome assay, aiming to identify non-genotoxic drug candidates for sickle cell anemia treatment. This research underscores the importance of structural analysis in developing safer pharmaceuticals (J. D. dos Santos et al., 2010).
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-5-8-14(2)18(13)21-17(23)11-6-12-22-19(24)15-9-3-4-10-16(15)20(22)25/h3-5,7-10H,6,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQPNIKGYAZZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153301 | |
| Record name | N-(2,6-Dimethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide | |
CAS RN |
77470-77-0 | |
| Record name | N-(2,6-Dimethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77470-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,6-Dimethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)


![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)

![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)
